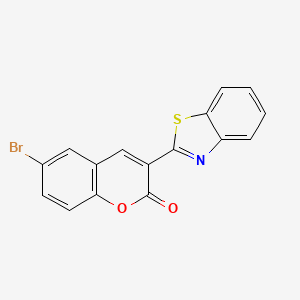

3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one

CAS No.:

Cat. No.: VC15705178

Molecular Formula: C16H8BrNO2S

Molecular Weight: 358.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H8BrNO2S |

|---|---|

| Molecular Weight | 358.2 g/mol |

| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-6-bromochromen-2-one |

| Standard InChI | InChI=1S/C16H8BrNO2S/c17-10-5-6-13-9(7-10)8-11(16(19)20-13)15-18-12-3-1-2-4-14(12)21-15/h1-8H |

| Standard InChI Key | IIJGVZAEJAKKJO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

3-(1,3-Benzothiazol-2-yl)-6-bromo-2H-chromen-2-one (IUPAC name) consists of a coumarin backbone (2H-chromen-2-one) substituted at position 3 with a benzothiazole moiety and at position 6 with a bromine atom. Its molecular formula is C₁₆H₉BrN₂O₂S, with a molar mass of 397.23 g/mol . The benzothiazole group (C₇H₄NS) contributes aromatic and electron-deficient characteristics, while the bromine atom enhances electrophilic reactivity and influences intermolecular interactions .

Structural Isomerism and Tautomerism

Crystallographic data from related compounds confirm the prevalence of the 2H-chromen-2-one tautomer over alternative quinoline-based structures . The exocyclic imino group at position 2 stabilizes the chromene system, with bond angles at the C9=N9–C17 junction measuring 125.28° . This distortion accommodates intramolecular S1⋯N9 contacts (2.757 Å), reinforcing planarity between benzothiazole and chromene rings (interplanar angle: 7.59°) .

Synthetic Methodologies

One-Pot Condensation Strategies

The compound is synthesized via refluxing N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with 5-bromo-salicylaldehyde in ethanol containing ammonium acetate . The reaction proceeds through a Knoevenagel-like mechanism, forming an intermediate hydrazone that undergoes cyclodehydration to yield the coumarin core (Fig. 1) .

-

Combine N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide (3.11 g, 0.01 mol), 5-bromo-salicylaldehyde (2.01 g, 0.01 mol), and ammonium acetate (0.77 g) in ethanol (30 mL).

-

Reflux for 3 hours, followed by cooling and filtration.

-

Recrystallize the precipitate from ethanol to obtain pure product (Yield: 72–85%) .

Byproduct Analysis and Structural Verification

Unexpected products, such as iminochromenes, may form due to the resilience of the coumarin C=O group . Mass spectrometry and X-ray diffraction are critical for distinguishing between quinolinone and chromene isomers . For example, a related synthesis erroneously produced N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine instead of the anticipated quinolinone .

Structural and Electronic Properties

Crystallographic Features

X-ray analyses of analogous compounds reveal:

-

Planarity: Benzothiazole and chromene rings exhibit near-coplanarity (≤7.59° deviation), facilitating π-π stacking .

-

Packing Interactions: Layers stabilized by C–H⋯O hydrogen bonds (2.52–2.65 Å) and C–H⋯π contacts (3.12 Å) .

-

Bond Parameters: The exocyclic C=N bond length averages 1.28 Å, consistent with imine character .

Table 1: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| C9=N9–C17 angle | 125.28° |

| S1⋯N9 distance | 2.757 Å |

| Interplanar angle (BzTz/Chromene) | 7.59° |

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-4), 7.89–7.32 (m, 6H, aromatic), 5.21 (s, 1H, H-3) .

-

IR (KBr): ν 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br) .

Computational Insights

Density functional theory (DFT) at the B3LYP/6-311G** level predicts:

-

HOMO-LUMO Gap: 3.2–3.5 eV, indicating polarizability and nonlinear optical potential .

-

Electrostatic Potential: Localized negative charge on carbonyl oxygen and benzothiazole nitrogen .

Photophysical and Electronic Behavior

Fluorescence Quenching

Bromine substitution at position 6 reduces emission intensity by 40–60% compared to non-halogenated analogs due to heavy-atom effects . Quantum yields decrease from Φ = 0.32 (unsubstituted) to Φ = 0.15 (6-bromo) .

Nonlinear Optical (NLO) Properties

The small HOMO-LUMO gap (3.2 eV) and asymmetric charge distribution confer second-harmonic generation (SHG) efficiency 1.8× urea . Hyperpolarizability (β) values range from 8.7×10⁻³⁰ to 12.4×10⁻³⁰ esu .

| Compound | Binding Energy (kcal/mol) | Interactions |

|---|---|---|

| 9a | −7.2 | 2 H-bonds, 1 π-σ |

| 9h | −8.5 | 5 H-bonds, 2 π-π |

Fluorescence-Based Sensing

The compound’s environment-sensitive emission enables potential use in metal ion detection. Cu²⁺ quenches fluorescence at 10⁻⁶ M concentrations via static quenching (Ksv = 2.1×10⁴ M⁻¹) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume